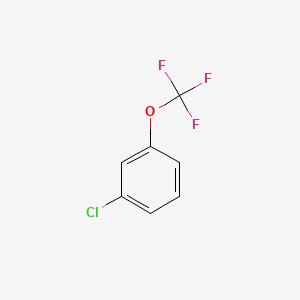

1-Chloro-3-(trifluoromethoxy)benzene

Description

The exact mass of the compound 1-Chloro-3-(trifluoromethoxy)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Chloro-3-(trifluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3-(trifluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDJEKBXICPMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380447 | |

| Record name | 1-Chloro-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-49-6 | |

| Record name | 1-Chloro-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-3-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-3-(trifluoromethoxy)benzene (CAS: 772-49-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-3-(trifluoromethoxy)benzene, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, safety and handling protocols, and its significant role in organic synthesis.

Core Chemical and Physical Properties

1-Chloro-3-(trifluoromethoxy)benzene is a colorless to light yellow liquid.[1][2] Its key physicochemical properties are summarized in the table below for easy reference and comparison. The presence of the trifluoromethoxy group significantly influences its chemical properties, enhancing its electron-withdrawing characteristics and making it more reactive in electrophilic aromatic substitution reactions.[3] This functional group also increases the lipophilicity of molecules, a desirable trait in drug design.[4][5]

| Property | Value | Source(s) |

| CAS Number | 772-49-6 | [6] |

| Molecular Formula | C7H4ClF3O | [6][7][8][9][10] |

| Molecular Weight | 196.55 g/mol | [1][7][8][9][10] |

| Appearance | Colorless to pale yellow liquid | [1][2][6][7] |

| Boiling Point | 140 °C | [7] |

| 44 °C at 15 torr | [6] | |

| 44-46 °C at 15mm | [10][11] | |

| Density | 1.37 g/mL | [6][7][10] |

| Refractive Index | 1.452 (n20D) | [6] |

| 1.44 (n20D) | [7] | |

| Flash Point | 42.1 °C | [6] |

| Purity | ≥ 98% (GC) | [1][7] |

| 85.0-99.8% | [6] | |

| ≥99% | [10] |

Spectroscopic Data

While detailed spectral data was not available in the initial search, a synthesis report for a similar compound, 1-Chloromethoxy-3-trifluoromethylbenzene, provides an example of expected analytical results.[12] For 1-Chloromethoxy-3-trifluoromethylbenzene, the following was reported:

-

¹H NMR (CDCl₃): δ 5.82 (CH₂), 7.26 (Ph)[12]

-

Mass Spectrometry [70 eV; m/z (% rel. int.)]: 212/210 (10/34, M); 191 (12), 175 (100), 145 (76), 133 (13), 127 (19), 114 (11), 113 (11)[12]

Researchers working with 1-Chloro-3-(trifluoromethoxy)benzene would be expected to perform similar analyses to confirm its identity and purity.

Safety and Handling

1-Chloro-3-(trifluoromethoxy)benzene is classified as an irritant.[6] Appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and protective clothing, should be worn when handling this chemical.[11] Work should be conducted in a well-ventilated area, and inhalation of vapors, mist, or gas should be avoided.[11]

Hazard and Precautionary Information:

| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Statements |

| Irritant (Xi) | Irritant | R36/37/38: Irritating to eyes, respiratory system and skin.[6] | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6] |

| S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.[6] |

In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[11] For disposal, it is recommended to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[11]

Experimental Protocols

While a specific, detailed synthesis protocol for 1-Chloro-3-(trifluoromethoxy)benzene was not found in the provided search results, a general synthetic approach can be inferred from related literature. The synthesis of aryl trifluoromethyl ethers often involves a multi-step process starting from a corresponding phenol or anisole derivative.[5] A plausible synthetic workflow is outlined in the diagram below.

Caption: A generalized workflow for the synthesis of 1-Chloro-3-(trifluoromethoxy)benzene.

General Synthetic Protocol:

-

Reaction Setup: A suitable starting material, such as 3-chlorophenol, is dissolved in an appropriate solvent in a reaction vessel equipped with a stirrer, condenser, and under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A trifluoromethylating reagent is added to the reaction mixture. The choice of reagent and reaction conditions (temperature, pressure, catalyst) is crucial and would be determined by the specific synthetic route chosen.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture is quenched and the crude product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified using techniques such as distillation or column chromatography to yield the final product with high purity.

-

Characterization: The identity and purity of the synthesized 1-Chloro-3-(trifluoromethoxy)benzene are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).

Applications in Research and Development

1-Chloro-3-(trifluoromethoxy)benzene is a valuable building block in organic synthesis, particularly for the introduction of the trifluoromethoxy group into more complex molecules.[7] This functional group is of significant interest in medicinal chemistry as it can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[4][13]

Caption: Key application areas for 1-Chloro-3-(trifluoromethoxy)benzene.

Its primary applications include:

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[7][8] The trifluoromethoxy group is found in several FDA-approved drugs.[4]

-

Agrochemicals: This compound is utilized in the formulation of herbicides and insecticides, contributing to enhanced crop protection.[7]

-

Material Science: It can be incorporated into polymer formulations to improve thermal stability and chemical resistance, leading to the development of high-performance materials.[7]

References

- 1. api.macklin.cn [api.macklin.cn]

- 2. echemi.com [echemi.com]

- 3. CAS 772-49-6: 3-(Trifluoromethoxy)chlorobenzene [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 6. 3-(trifluoromethoxy)chlorobenzene price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 1-Chloro-3-(trifluoromethoxy)benzene , 98% , 772-49-6 - CookeChem [cookechem.com]

- 9. 772-49-6 | 1-Chloro-3-(trifluoromethoxy)benzene - Capot Chemical [capotchem.com]

- 10. 3-(Trifluoromethoxy)chlorobenzene, CasNo.772-49-6 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 11. capotchem.cn [capotchem.cn]

- 12. prepchem.com [prepchem.com]

- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 1-Chloro-3-(trifluoromethoxy)benzene from m-Chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethoxy (-OCF₃) group is a critical substituent in modern medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. However, the synthesis of aryl trifluoromethyl ethers, such as 1-chloro-3-(trifluoromethoxy)benzene, presents significant challenges. This technical guide provides an in-depth overview of a robust and practical synthetic route starting from the readily available precursor, m-chlorophenol. This document details a recommended two-step pathway involving O-carboxydifluoromethylation followed by decarboxylative fluorination. A comprehensive experimental protocol, quantitative data for expected yields, and a discussion of an alternative synthetic strategy are presented to aid researchers in the successful synthesis of this valuable compound.

Introduction: The Challenge of O-Trifluoromethylation

The direct O-trifluoromethylation of phenols is a historically difficult transformation due to the high energy of the O-CF₃ bond and the propensity for side reactions.[1] Early methods often required harsh conditions and toxic or thermally labile reagents, limiting their applicability and scalability.[1] In recent years, significant progress has been made in developing milder and more efficient protocols for the synthesis of aryl trifluoromethyl ethers. These advancements have opened new avenues for the incorporation of the trifluoromethoxy group into complex molecules, a crucial step in the development of novel pharmaceuticals and agrochemicals. This guide focuses on a contemporary and reliable method for the synthesis of 1-chloro-3-(trifluoromethoxy)benzene from m-chlorophenol.

Recommended Synthetic Pathway

A highly effective and practical approach for the O-trifluoromethylation of phenols, including halogenated derivatives like m-chlorophenol, is a two-step sequence developed by Hu and coworkers.[1][2][3] This method involves an initial O-carboxydifluoromethylation of the phenol, followed by a silver-catalyzed decarboxylative fluorination. This strategy avoids the use of highly toxic or unstable trifluoromethylating agents and employs readily accessible reagents.

Caption: Overall workflow for the synthesis of 1-chloro-3-(trifluoromethoxy)benzene.

Experimental Protocols

The following protocols are adapted from the literature for the specific synthesis of 1-chloro-3-(trifluoromethoxy)benzene.[1][2]

Step 1: Synthesis of 2-((3-Chlorophenyl)oxy)-2,2-difluoroacetic acid

Caption: O-Carboxydifluoromethylation of m-chlorophenol.

Methodology:

-

To a solution of m-chlorophenol (1.0 eq.) in a mixture of dimethylformamide (DMF) and water (5:1 v/v), add sodium bromodifluoroacetate (BrCF₂CO₂Na, 2.0 eq.).

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Acidify the aqueous solution with 2 M HCl to a pH of approximately 2.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-((3-chlorophenyl)oxy)-2,2-difluoroacetic acid. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 1-Chloro-3-(trifluoromethoxy)benzene

Caption: Decarboxylative fluorination to form the final product.

Methodology:

-

In a reaction vessel, dissolve the crude 2-((3-chlorophenyl)oxy)-2,2-difluoroacetic acid (1.0 eq.) in a mixture of benzotrifluoride (PhCF₃) and water (10:1 v/v).

-

Add silver nitrate (AgNO₃, 0.1 eq.) and Selectfluor (2.0 eq.) to the solution.

-

Heat the mixture to 80 °C and stir vigorously for 4-8 hours. Monitor the reaction by ¹⁹F NMR spectroscopy or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Separate the organic layer, and extract the aqueous layer with PhCF₃ or another suitable organic solvent.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-chloro-3-(trifluoromethoxy)benzene.

Quantitative Data

The following table summarizes the expected yields and reaction conditions based on literature data for similar substrates.[1][2]

| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | m-Chlorophenol | BrCF₂CO₂Na | DMF/H₂O | 80 | 12-24 | >90 |

| 2 | 2-((3-Chlorophenyl)oxy)-2,2-difluoroacetic acid | Selectfluor, AgNO₃ (cat.) | PhCF₃/H₂O | 80 | 4-8 | 50-70 |

Alternative Synthetic Route: Sequential Xanthalation and O-Trifluoromethylation

An alternative two-step procedure for the synthesis of aryl trifluoromethyl ethers from phenols has been reported by Hartwig and coworkers.[4][5][6] This method proceeds through a xanthate intermediate.

-

Xanthate Formation: The phenol is first reacted with an imidazolium methylthiocarbonothioyl salt in the presence of a mild base to form the corresponding aryl xanthate in high yield.[4][5][6]

-

O-Trifluoromethylation: The purified xanthate is then treated with an electrophilic fluorinating agent such as XtalFluor-E in the presence of an oxidant like trichloroisocyanuric acid (TCCA) to yield the desired aryl trifluoromethyl ether.[4][5][6]

This method also demonstrates good functional group tolerance and provides a viable alternative to the decarboxylative fluorination approach.

Safety Considerations

-

Fluorinating Agents: Reagents like Selectfluor are strong oxidants and should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes.

-

Solvents: DMF is a skin and respiratory irritant. PhCF₃ is flammable. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Silver Compounds: Silver nitrate can cause staining of the skin and is toxic. Handle with care.

-

Reaction Conditions: The reactions are performed at elevated temperatures. Ensure proper temperature control and use appropriate glassware.

Conclusion

The synthesis of 1-chloro-3-(trifluoromethoxy)benzene from m-chlorophenol can be effectively achieved through a two-step sequence involving O-carboxydifluoromethylation and subsequent decarboxylative fluorination. This method is characterized by its use of accessible reagents, operational simplicity, and good overall yields, making it a valuable tool for researchers in drug discovery and development. The alternative route via a xanthate intermediate further expands the synthetic options available for accessing this important structural motif. Careful adherence to the detailed experimental protocols and safety precautions outlined in this guide will facilitate the successful synthesis of this and other valuable trifluoromethoxylated aromatic compounds.

References

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

Spectroscopic Profile of 1-Chloro-3-(trifluoromethoxy)benzene: A Technical Overview

Introduction

1-Chloro-3-(trifluoromethoxy)benzene is a halogenated aromatic ether. Its structure, featuring a benzene ring substituted with a chlorine atom and a trifluoromethoxy group, suggests its potential utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Spectroscopic analysis is crucial for the unequivocal identification and characterization of this and other similar molecules. This document outlines the expected spectroscopic properties and provides general experimental protocols for their determination.

Spectroscopic Data Summary

Due to the lack of specific data for 1-Chloro-3-(trifluoromethoxy)benzene, the following tables present data for the analogous compound, 1-Chloro-3-(trifluoromethyl)benzene, sourced from the NIST WebBook.[1] It is critical to note that the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups will exhibit different spectroscopic signatures.

Table 1: Mass Spectrometry Data for 1-Chloro-3-(trifluoromethyl)benzene[1]

| m/z | Intensity |

| 180 | 1000 |

| 182 | 320 |

| 145 | 800 |

| 111 | 400 |

| 95 | 300 |

| 75 | 250 |

Table 2: Infrared (IR) Spectroscopy Data for 1-Chloro-3-(trifluoromethyl)benzene (Gas Phase)[1]

| Wavenumber (cm⁻¹) | Transmittance (%) |

| ~3100 | Weak |

| ~1600-1450 | Medium-Strong |

| ~1320 | Strong |

| ~1170 | Strong |

| ~1130 | Strong |

| ~1070 | Strong |

| ~890 | Strong |

| ~800 | Strong |

| ~700 | Strong |

Note: This is a simplified representation of the major absorption bands.

Predicted Spectroscopic Features for 1-Chloro-3-(trifluoromethoxy)benzene

Based on the functional groups present, the following spectral characteristics are anticipated for 1-Chloro-3-(trifluoromethoxy)benzene:

-

¹H NMR: The aromatic protons would likely appear in the region of δ 7.0-7.5 ppm. The substitution pattern would lead to a complex splitting pattern.

-

¹³C NMR: Aromatic carbons would resonate in the δ 110-160 ppm range. The carbon attached to the trifluoromethoxy group would be significantly deshielded. The -OCF₃ carbon would likely appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A single resonance for the -OCF₃ group would be expected, likely in the range of δ -55 to -75 ppm (relative to CFCl₃).

-

IR Spectroscopy: Characteristic absorptions for C-Cl stretching (around 700-800 cm⁻¹), C-O-C stretching (around 1250-1050 cm⁻¹), and C-F stretching (around 1300-1100 cm⁻¹) would be expected. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 196 (for ³⁵Cl) and 198 (for ³⁷Cl) with an approximate intensity ratio of 3:1. Fragmentation would likely involve the loss of the -OCF₃ group and chlorine.

Experimental Protocols

The following are generalized experimental procedures for obtaining spectroscopic data for an aromatic compound like 1-Chloro-3-(trifluoromethoxy)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum using a suitable pulse sequence. The spectral width will depend on the chemical shift of the fluorine atoms.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Liquid Samples: A drop of the neat liquid can be placed between two KBr or NaCl plates.

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a mull can be prepared by grinding the sample with Nujol.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure solvent first, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

1-Chloro-3-(trifluoromethoxy)benzene molecular structure and polarity

An In-depth Technical Guide to the Molecular Structure and Polarity of 1-Chloro-3-(trifluoromethoxy)benzene

Introduction

1-Chloro-3-(trifluoromethoxy)benzene is a halogenated aromatic ether. Its structure, featuring a benzene ring substituted with both a chlorine atom and a trifluoromethoxy group, makes it a compound of interest in various chemical fields, including as an intermediate for pharmaceuticals and other specialty organic compounds. The trifluoromethoxy (-OCF₃) group is a particularly notable substituent in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability. This guide provides a detailed analysis of the molecular structure and polarity of 1-chloro-3-(trifluoromethoxy)benzene, intended for researchers, scientists, and professionals in drug development.

Molecular Structure

The molecular structure of 1-chloro-3-(trifluoromethoxy)benzene consists of a central benzene ring with two substituents at the meta- (1 and 3) positions. One substituent is a chlorine atom (-Cl), and the other is a trifluoromethoxy group (-OCF₃). The presence of these two different halogen-containing groups in an asymmetrical arrangement is key to the molecule's overall properties.

The trifluoromethoxy group is a strong electron-withdrawing group and is considered polar.[1][2] The geometry of the aryl-OCF₃ bond is noteworthy, as the trifluoromethoxy group typically adopts a conformation that is orthogonal to the plane of the benzene ring.[3]

dot

Physicochemical Properties

While many properties of 1-chloro-3-(trifluoromethoxy)benzene have not been extensively documented, key identification and basic physical data are available.[4]

| Property | Value | Reference |

| IUPAC Name | 1-Chloro-3-(trifluoromethoxy)benzene | [5] |

| CAS Number | 772-49-6 | [4] |

| Molecular Formula | C₇H₄ClF₃O | [4] |

| Molecular Weight | 196.55 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 44-46°C at 15 mmHg | [4] |

Molecular Polarity

The polarity of 1-chloro-3-(trifluoromethoxy)benzene is determined by the vector sum of the individual bond dipoles within the molecule. Both the C-Cl bond and the C-OCF₃ group possess significant dipole moments due to the high electronegativity of chlorine, oxygen, and fluorine relative to carbon.

-

C-Cl Bond: The chlorine atom is electron-withdrawing, creating a dipole moment pointing from the benzene ring towards the chlorine.

-

-OCF₃ Group: This group is strongly electron-withdrawing and highly polar due to the cumulative effect of the three fluorine atoms and the oxygen atom.[1][2] The dipole for this group is substantial and directed from the ring towards the trifluoromethoxy group.

Because the chloro and trifluoromethoxy groups are positioned at the 1 and 3 (meta) positions, the molecule is asymmetric. The individual bond dipoles do not cancel each other out, resulting in a net molecular dipole moment. This makes 1-chloro-3-(trifluoromethoxy)benzene a polar molecule.

dot

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of 1-chloro-3-(trifluoromethoxy)benzene are not widely published. However, a plausible route can be inferred from general methods for the synthesis of aryl trifluoromethyl ethers. One common approach involves a two-step process starting from the corresponding phenol (3-chlorophenol).

Proposed Synthesis via Fluoroformate Intermediate

This method involves the conversion of a phenol to an aryl fluoroformate, which is then fluorinated.[6]

Principle:

-

Fluoroformate Formation: 3-chlorophenol is reacted with a source of the -COF group, such as carbonyl fluoride (COF₂), to form 3-chlorophenyl fluoroformate.

-

Fluorination: The intermediate fluoroformate is then treated with a fluorinating agent like sulfur tetrafluoride (SF₄) to convert the -OCOF group into the desired -OCF₃ group.

Methodology:

-

Step 1: Preparation of 3-chlorophenyl fluoroformate

-

In a suitable reaction vessel equipped for handling hazardous gases, dissolve 3-chlorophenol in an inert solvent.

-

Introduce carbonyl fluoride (COF₂) gas into the reaction mixture under controlled temperature and pressure.

-

The reaction is monitored until the starting material is consumed.

-

The intermediate, 3-chlorophenyl fluoroformate, is isolated, though in some procedures it may be used directly in the next step without full purification.[6]

-

-

Step 2: Synthesis of 1-chloro-3-(trifluoromethoxy)benzene

-

The aryl fluoroformate intermediate is charged into a high-pressure reactor (e.g., an autoclave).

-

A fluorinating agent, typically sulfur tetrafluoride (SF₄), is added. This reagent is highly toxic and requires specialized handling.[6]

-

The reaction is heated to the required temperature and pressure for a specified duration.

-

Upon completion, the reaction mixture is cooled, and the crude product is carefully isolated.

-

Purification is typically achieved through distillation to yield pure 1-chloro-3-(trifluoromethoxy)benzene.

-

dot

Conclusion

1-Chloro-3-(trifluoromethoxy)benzene is a structurally distinct polar molecule characterized by its asymmetric substitution pattern. The powerful electron-withdrawing nature of both the chloro and trifluoromethoxy substituents significantly influences the electronic properties of the aromatic ring. The inherent polarity and metabolic stability conferred by the trifluoromethoxy group make this compound and its derivatives valuable building blocks in the design of new agrochemicals, materials, and pharmaceutical agents. While comprehensive experimental data remains limited, its fundamental structural and electronic characteristics can be reliably predicted based on established chemical principles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chimia.ch [chimia.ch]

- 4. capotchem.cn [capotchem.cn]

- 5. 1-Chloro-3-(trifluoromethoxy)benzene | C7H4ClF3O | CID 2777270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

Solubility Profile of 1-Chloro-3-(trifluoromethoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloro-3-(trifluoromethoxy)benzene in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment based on chemical principles and outlines detailed experimental protocols for determining precise solubility values. The structural features of 1-Chloro-3-(trifluoromethoxy)benzene, including the aromatic ring, the chloro substituent, and the trifluoromethoxy group, suggest a predominantly non-polar character, which dictates its solubility behavior. This guide offers predicted solubility in various solvent classes and provides a robust experimental framework for researchers to generate empirical data.

Introduction to 1-Chloro-3-(trifluoromethoxy)benzene

1-Chloro-3-(trifluoromethoxy)benzene is a halogenated aromatic compound with the chemical formula C₇H₄ClF₃O. Its structure consists of a benzene ring substituted with a chlorine atom and a trifluoromethoxy group at positions 1 and 3, respectively. The presence of the trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of molecules, making it a valuable moiety in medicinal chemistry and agrochemical research[1]. Understanding the solubility of this compound is critical for its application in organic synthesis, formulation development, and biological assays.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative solubility profile for 1-Chloro-3-(trifluoromethoxy)benzene can be inferred. The molecule possesses both a non-polar chlorobenzene backbone and a polar trifluoromethoxy group. However, the overall character of the molecule is expected to be hydrophobic.

Table 1: Predicted Qualitative Solubility of 1-Chloro-3-(trifluoromethoxy)benzene in Common Laboratory Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Benzene | High | The non-polar nature of these solvents will effectively solvate the non-polar aromatic ring and the chloro substituent of the compound[2]. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Chloroform, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents have intermediate polarity and can interact favorably with both the polar trifluoromethoxy group and the non-polar regions of the molecule[3]. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | While the trifluoromethoxy group can engage in some dipole-dipole interactions, the overall hydrophobicity of the molecule will limit its solubility in these highly polar, hydrogen-bonding solvents[3]. |

| Aqueous | Water | Very Low | The compound is predominantly non-polar and lacks significant hydrogen bonding capabilities, leading to very poor solubility in water. Halogenated aromatic compounds are generally known for their low water solubility[2][4]. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method outlines a common procedure for determining the solubility of a solid compound in various solvents.

3.1. Materials

-

1-Chloro-3-(trifluoromethoxy)benzene (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-Chloro-3-(trifluoromethoxy)benzene to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to remove any remaining solid particles.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

References

The Reactive Landscape of 1-Chloro-3-(trifluoromethoxy)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overview of 1-Chloro-3-(trifluoromethoxy)benzene

1-Chloro-3-(trifluoromethoxy)benzene is an aromatic compound featuring a chlorine atom and a trifluoromethoxy group substituted on a benzene ring at the meta position. The interplay of the electronic properties of these two substituents dictates the reactivity of the aromatic ring, making it a versatile intermediate in organic synthesis. The trifluoromethoxy (-OCF₃) group, in particular, imparts unique characteristics to the molecule due to its strong electron-withdrawing inductive effect and weak, competing electron-donating resonance effect. This guide delves into the theoretical mechanisms governing the reactions of this compound, providing insights for its application in research and development.

Significance in Research and Drug Development

The trifluoromethoxy group is of significant interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, 1-Chloro-3-(trifluoromethoxy)benzene serves as a valuable building block for the synthesis of complex molecules with potential therapeutic applications. Understanding its reaction mechanisms is crucial for designing efficient synthetic routes to novel pharmaceuticals and other functional materials.

Theoretical Reaction Mechanisms

The reactivity of 1-Chloro-3-(trifluoromethoxy)benzene is primarily governed by the electronic effects of its substituents. The chlorine atom is a weakly deactivating ortho-, para-director, while the trifluoromethoxy group is a strongly deactivating meta-director for electrophilic aromatic substitution. For nucleophilic aromatic substitution, the strong electron-withdrawing nature of the trifluoromethoxy group activates the ring.

Electrophilic Aromatic Substitution (EAS)

2.1.1. General Mechanism

Electrophilic aromatic substitution on 1-Chloro-3-(trifluoromethoxy)benzene proceeds via the typical two-step mechanism:

-

Formation of a sigma complex (arenium ion): The π electrons of the aromatic ring attack an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate.

-

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

2.1.2. Directing Effects of Chloro and Trifluoromethoxy Groups

-

Chloro Group (-Cl): The chlorine atom exhibits a dual electronic effect. It is inductively electron-withdrawing, which deactivates the ring towards electrophilic attack. However, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. Overall, it is a weak deactivator and an ortho, para-director.

-

Trifluoromethoxy Group (-OCF₃): The highly electronegative fluorine atoms make the -OCF₃ group strongly electron-withdrawing by induction (-I effect). The oxygen atom's lone pairs can participate in resonance (+R effect), but this effect is significantly diminished by the strong pull of the fluorine atoms. Consequently, the -OCF₃ group is a strong deactivator and primarily a meta-director.

2.1.3. Regioselectivity Predictions

In 1-Chloro-3-(trifluoromethoxy)benzene, the directing effects of the two substituents must be considered. The strongly deactivating and meta-directing trifluoromethoxy group will have a dominant influence. Therefore, electrophilic substitution is expected to occur primarily at the positions meta to the -OCF₃ group (positions 5) and to a lesser extent at the position ortho to the chlorine and meta to the -OCF3 group (position 1 is chlorinated). The positions ortho and para to the chlorine (positions 2, 4, and 6) are deactivated by the powerful -OCF₃ group. Thus, the major products are anticipated to be the 1-chloro-5-substituted-3-(trifluoromethoxy)benzene.

Nucleophilic Aromatic Substitution (SNAr)

2.2.1. General Mechanism

Nucleophilic aromatic substitution on aryl halides is facilitated by the presence of strong electron-withdrawing groups. The reaction proceeds through a two-step addition-elimination mechanism:

-

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored.

2.2.2. Activation by the Trifluoromethoxy Group

The trifluoromethoxy group, being strongly electron-withdrawing, significantly activates the benzene ring towards nucleophilic attack. Although it is in the meta position relative to the chlorine atom, its powerful inductive effect still renders the ring electron-deficient, making it more susceptible to attack by nucleophiles. The rate of SNAr reactions is generally enhanced when electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge in the Meisenheimer complex onto the substituent. In the case of 1-chloro-3-(trifluoromethoxy)benzene, this direct resonance stabilization is not possible. However, the strong overall electron deficiency of the ring can still enable SNAr reactions to occur, albeit likely requiring more forcing conditions compared to an ortho or para substituted isomer.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom of 1-Chloro-3-(trifluoromethoxy)benzene can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

2.3.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound (e.g., a boronic acid) in the presence of a palladium catalyst and a base. The catalytic cycle generally involves:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond.

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center.

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

2.3.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. The catalytic cycle is similar to the Suzuki coupling and involves:

-

Oxidative Addition: A Pd(0) complex reacts with the aryl chloride.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center and is deprotonated by a base to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amino group couple to form the desired arylamine product, regenerating the Pd(0) catalyst.

Quantitative Data and Experimental Protocols

Disclaimer: Specific experimental data for 1-Chloro-3-(trifluoromethoxy)benzene is limited in the available literature. The following tables and protocols are based on general procedures for analogous electron-poor aryl chlorides and should be considered as starting points for optimization.

Electrophilic Aromatic Substitution

| Reaction | Reagents | Typical Conditions | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 0 °C to rt | 1-Chloro-5-nitro-3-(trifluoromethoxy)benzene |

| Bromination | Br₂, FeBr₃ | rt | 1-Bromo-5-chloro-3-(trifluoromethoxy)benzene |

3.1.1. Analogous Protocol for Nitration

To a stirred solution of 1-Chloro-3-(trifluoromethoxy)benzene (1.0 eq) in concentrated sulfuric acid at 0 °C, a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by pouring it onto ice, and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Nucleophilic Aromatic Substitution

| Nucleophile | Reagents | Typical Conditions | Expected Product |

| Amine (e.g., Morpholine) | Morpholine, K₂CO₃ | DMSO, 120 °C | 4-(3-(Trifluoromethoxy)phenyl)morpholine |

3.2.1. Analogous Protocol for Amination

A mixture of 1-Chloro-3-(trifluoromethoxy)benzene (1.0 eq), the desired amine (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like DMSO or DMF is heated at an elevated temperature (e.g., 100-150 °C) for several hours. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Metal-Catalyzed Cross-Coupling Reactions

3.3.1. Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 70-90 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | CsF | Dioxane | 110 | 75-95 |

3.3.1.1. Analogous Protocol for Suzuki-Miyaura Coupling

To a reaction vessel are added 1-Chloro-3-(trifluoromethoxy)benzene (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 eq). The vessel is evacuated and backfilled with an inert gas (e.g., Argon). A degassed solvent system (e.g., toluene/water 10:1) is added, and the mixture is heated to the desired temperature (e.g., 100 °C) with stirring for 12-24 hours. After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

3.3.2. Buchwald-Hartwig Amination

| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 65-85 |

| Morpholine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 80-95 |

3.3.2.1. Analogous Protocol for Buchwald-Hartwig Amination

In an inert atmosphere glovebox, a reaction tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 eq). 1-Chloro-3-(trifluoromethoxy)benzene (1.0 eq) and the amine (1.2 eq) are then added, followed by an anhydrous, degassed solvent (e.g., toluene). The tube is sealed and heated in an oil bath at the specified temperature (e.g., 100 °C) for 16-24 hours. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.

Visualizations of Reaction Mechanisms and Workflows

DOT Language Diagrams

Conclusion

1-Chloro-3-(trifluoromethoxy)benzene presents a unique reactivity profile due to the combined electronic effects of its chloro and trifluoromethoxy substituents. The strong deactivating nature of the trifluoromethoxy group makes electrophilic aromatic substitution challenging, favoring substitution at the meta position. Conversely, the electron-poor nature of the ring makes it a suitable substrate for nucleophilic aromatic substitution and a variety of metal-catalyzed cross-coupling reactions. While specific experimental data for this compound is not abundant, the theoretical principles and analogous protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the synthetic utility of this valuable building block. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity and to optimize reaction conditions for specific transformations.

An In-depth Technical Guide to 1-Chloro-3-(trifluoromethoxy)benzene

This technical guide provides a comprehensive overview of 1-Chloro-3-(trifluoromethoxy)benzene, a fluorinated aromatic compound with significant potential in the fields of pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals involved in drug development and synthetic chemistry, offering available data on its properties, synthesis, and applications.

Chemical Properties and Data

1-Chloro-3-(trifluoromethoxy)benzene is a colorless to light yellow liquid.[1] While extensive experimental data for this specific compound is limited in publicly accessible literature, the following table summarizes its known physical and chemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄ClF₃O | [1] |

| Molecular Weight | 196.55 g/mol | [1] |

| CAS Number | 772-49-6 | [1] |

| Appearance | Colorless to light yellow to light orange clear liquid | [1] |

| Density | 1.37 g/mL | [1] |

| Boiling Point | 140 °C | [1] |

| Refractive Index (n20D) | 1.44 | [1] |

Synthesis and Experimental Protocols

One common approach involves a two-step process: the conversion of the phenol to a fluoroformate intermediate, followed by deoxyfluorination.[3]

Proposed Synthetic Workflow

General Experimental Considerations (Hypothetical)

Step 1: Synthesis of 3-Chlorophenyl fluoroformate

-

Reactants: 3-Chlorophenol, Fluorophosgene (COF₂), a suitable base (e.g., pyridine or a tertiary amine).

-

Solvent: An inert aprotic solvent such as dichloromethane or toluene.

-

Procedure: 3-Chlorophenol would be dissolved in the chosen solvent with a base. Fluorophosgene gas would then be carefully bubbled through the solution at a controlled temperature, likely at or below room temperature. The reaction progress would be monitored by techniques like TLC or GC-MS. Upon completion, the reaction mixture would be worked up to isolate the 3-chlorophenyl fluoroformate intermediate. Due to the high toxicity of fluorophosgene, this step requires extreme caution and specialized equipment.

Step 2: Synthesis of 1-Chloro-3-(trifluoromethoxy)benzene

-

Reactants: 3-Chlorophenyl fluoroformate, a deoxyfluorinating agent such as Sulfur Tetrafluoride (SF₄).

-

Procedure: The isolated 3-chlorophenyl fluoroformate would be treated with a deoxyfluorinating agent like SF₄ in a high-pressure reactor at elevated temperatures.[3] The reaction would be carried out under anhydrous conditions. After the reaction, the crude product would be carefully isolated and purified, likely by distillation, to yield 1-Chloro-3-(trifluoromethoxy)benzene. This step also involves hazardous reagents and requires specialized handling procedures.

Applications in Research and Development

1-Chloro-3-(trifluoromethoxy)benzene is primarily utilized as a key intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1][4] The presence of the trifluoromethoxy group can significantly influence the biological activity and physicochemical properties of a molecule.

Role in Drug Discovery

The trifluoromethoxy (-OCF₃) group is of increasing importance in medicinal chemistry.[5] Its strong electron-withdrawing nature and high lipophilicity can enhance several key properties of a drug candidate:

-

Metabolic Stability: The -OCF₃ group is generally resistant to metabolic degradation, which can increase the half-life of a drug.[5]

-

Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, which can improve a molecule's ability to cross biological membranes.[5]

-

Binding Affinity: The unique electronic properties of the -OCF₃ group can lead to enhanced binding interactions with biological targets.[6]

-

Bioavailability: By improving metabolic stability and membrane permeability, the -OCF₃ group can contribute to better overall bioavailability of a drug.[5]

While no specific drugs have been publicly identified as being synthesized directly from 1-Chloro-3-(trifluoromethoxy)benzene, its utility lies in its potential as a building block for creating novel therapeutic agents where the introduction of a trifluoromethoxy group at the meta position of a phenyl ring is desired.

The following diagram illustrates the logical flow of how 1-Chloro-3-(trifluoromethoxy)benzene can be utilized in a drug discovery workflow.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the specific biological activities or signaling pathways modulated by 1-Chloro-3-(trifluoromethoxy)benzene itself. Its primary role is that of a synthetic intermediate rather than a biologically active agent. The biological profile of any derivative synthesized from this compound would be highly dependent on the other structural modifications made to the molecule.

Safety and Handling

A safety data sheet (SDS) for 1-Chloro-3-(trifluoromethoxy)benzene indicates that it should be handled with care in a laboratory setting.[7] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a chemical fume hood.[7]

Conclusion

1-Chloro-3-(trifluoromethoxy)benzene is a valuable, albeit not extensively studied, fluorinated building block for synthetic chemistry. Its primary importance lies in its potential for introducing the trifluoromethoxy group into more complex molecules, a strategy that is increasingly employed in the design of new pharmaceuticals and agrochemicals to enhance their efficacy and pharmacokinetic properties. Further research into the reactivity and applications of this compound could open new avenues for the development of novel chemical entities.

References

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. capotchem.cn [capotchem.cn]

Methodological & Application

Application Notes and Protocols for the Use of 1-Chloro-3-(trifluoromethoxy)benzene in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 1-Chloro-3-(trifluoromethoxy)benzene and its derivatives in pharmaceutical synthesis. While direct applications of 1-Chloro-3-(trifluoromethoxy)benzene in late-stage clinical candidates or marketed drugs are not extensively documented in publicly available literature, its structural analogue, 4-chloro-3-(trifluoromethyl)aniline, serves as a critical building block for the synthesis of several approved multi-kinase inhibitors. The trifluoromethoxy group, like the trifluoromethyl group, imparts desirable properties to drug candidates, including enhanced metabolic stability, increased lipophilicity, and improved target binding affinity.[1][2]

This document will focus on the synthesis of the multi-kinase inhibitors Sorafenib and Regorafenib, which utilize a key intermediate derived from a structurally similar precursor. The protocols and principles outlined are readily adaptable for the synthesis of novel drug candidates incorporating the 1-Chloro-3-(trifluoromethoxy)benzene scaffold.

Overview of Synthetic Applications

1-Chloro-3-(trifluoromethoxy)benzene is a versatile starting material for the introduction of the 3-chloro-5-(trifluoromethoxy)phenyl moiety into target molecules. This is typically achieved through cross-coupling reactions such as the Suzuki-Miyaura coupling for C-C bond formation or the Buchwald-Hartwig amination for C-N bond formation. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures from simple building blocks.

Due to the limited examples of direct pharmaceutical synthesis from 1-Chloro-3-(trifluoromethoxy)benzene, we will detail the synthesis of Sorafenib and Regorafenib. The key intermediate for these syntheses is 4-chloro-3-(trifluoromethyl)phenyl isocyanate, derived from 4-chloro-3-(trifluoromethyl)aniline. The synthetic logic and reaction conditions are highly relevant for researchers looking to utilize 1-Chloro-3-(trifluoromethoxy)benzene in their drug discovery programs.

Case Study: Synthesis of Multi-Kinase Inhibitors

Synthesis of Sorafenib

Sorafenib is a kinase inhibitor approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[3] It functions by inhibiting multiple intracellular and cell surface kinases involved in tumor cell proliferation and angiogenesis.[4][5]

Synthetic Scheme:

The synthesis of Sorafenib involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline.[6][7]

Caption: Synthetic route to Sorafenib.

Experimental Protocol: Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate

To a solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in an inert solvent such as toluene is added triphosgene (0.4 eq) at 0-5 °C. The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete, as monitored by TLC or GC-MS. The solvent is removed under reduced pressure to yield the crude isocyanate, which can be used in the next step without further purification.

Experimental Protocol: Synthesis of Sorafenib

To a solution of 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline (1.0 eq) in pyridine, 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) is added dropwise at room temperature. The reaction mixture is stirred at 80 °C for 3 hours.[8] After completion, the pyridine is removed under vacuum, and the crude product is purified by column chromatography to afford Sorafenib. An overall yield of 56% for the final urea formation step has been reported.[9]

Synthesis of Regorafenib

Regorafenib is another oral multi-kinase inhibitor used to treat metastatic colorectal cancer and advanced gastrointestinal stromal tumors.[4] Its mechanism of action is similar to Sorafenib, targeting various kinases involved in angiogenesis and oncogenesis.[10][11]

Synthetic Scheme:

The synthesis of Regorafenib is analogous to that of Sorafenib, involving the coupling of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.[12]

Caption: Synthetic route to Regorafenib.

Experimental Protocol: Synthesis of Regorafenib

To a solution of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 eq) in dichloromethane, a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq) in dichloromethane is added dropwise at 0 °C under an inert atmosphere. The mixture is then stirred at room temperature for 16 hours. The resulting precipitate is filtered, washed with diethyl ether, and dried to yield Regorafenib.[12] A yield of over 80% with high purity has been reported for this process.[7]

Proposed Application of 1-Chloro-3-(trifluoromethoxy)benzene

Given the synthetic utility of the analogous trifluoromethyl-substituted aniline, 1-chloro-3-(trifluoromethoxy)benzene can be envisioned as a precursor for novel pharmaceutical agents. A key transformation would be the introduction of a nitrogen-containing functional group, such as an amino or nitro group, which can then be further elaborated.

Proposed Synthetic Transformation:

References

- 1. chemimpex.com [chemimpex.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis of Sorafenib [journal11.magtechjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of Regorafenib? [synapse.patsnap.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for Nucleophilic Substitution on 1-Chloro-3-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals.

This document provides detailed experimental protocols for performing nucleophilic substitution reactions on 1-chloro-3-(trifluoromethoxy)benzene. Due to the meta-position of the electron-withdrawing trifluoromethoxy group relative to the chlorine leaving group, classical nucleophilic aromatic substitution (SNAr) is challenging. The trifluoromethoxy group does not effectively stabilize the Meisenheimer intermediate when positioned meta to the leaving group.[1][2] Consequently, more forcing conditions or alternative catalytic methods are generally required.

Two primary strategies are presented herein:

-

A thermally-promoted SNAr reaction , which leverages high temperatures and a strong base to facilitate the substitution. This approach may be suitable for simple, robust nucleophiles.[3][4]

-

A Palladium-catalyzed Buchwald-Hartwig amination , a more general and often higher-yielding method for the formation of carbon-nitrogen bonds with aryl chlorides.[5][6] This method is particularly effective for a wide range of amine nucleophiles under milder conditions.[2][7]

Protocol 1: Thermally-Promoted Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a potential procedure for the direct substitution of the chlorine atom on 1-chloro-3-(trifluoromethoxy)benzene with a primary or secondary amine under high-temperature conditions. The use of a strong base and a high-boiling polar aprotic solvent is crucial for this transformation.[3][8]

Experimental Protocol

-

Reagent Preparation : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-chloro-3-(trifluoromethoxy)benzene (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and potassium hydroxide (KOH) (3.0 equiv.).[3][4]

-

Solvent Addition : Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethyl sulfoxide (DMSO) to the Schlenk tube to achieve a concentration of 0.5 M with respect to the aryl chloride.

-

Reaction Execution : Seal the Schlenk tube and place it in a preheated oil bath at 135-150 °C.

-

Monitoring : Stir the reaction mixture vigorously at this temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

-

Work-up : After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction : Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification : Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data

| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Sample Amount (for 1 mmol scale) |

| 1-Chloro-3-(trifluoromethoxy)benzene | 1.0 | 198.56 | 198.6 mg |

| Amine (e.g., Morpholine) | 1.2 | 87.12 | 104.5 mg (119 µL) |

| Potassium Hydroxide (KOH) | 3.0 | 56.11 | 168.3 mg |

| Dimethyl Sulfoxide (DMSO) | - | 78.13 | 2.0 mL |

| Reaction Parameters | |||

| Temperature (°C) | 135 - 150 | ||

| Time (h) | 12 - 24 | ||

| Expected Yield | Variable |

Experimental Workflow

Caption: Workflow for the thermally-promoted SNAr reaction.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details a more robust and generally applicable method for the coupling of 1-chloro-3-(trifluoromethoxy)benzene with a primary or secondary amine using a palladium catalyst and a phosphine ligand.[5][6][9]

Experimental Protocol

-

Reaction Setup : In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.) to an oven-dried reaction vial or flask equipped with a magnetic stir bar.[7]

-

Reagent Addition : To the same vial, add 1-chloro-3-(trifluoromethoxy)benzene (1.0 equiv.) and the amine (1.2 equiv.).

-

Solvent Addition : Add anhydrous toluene to the vial to achieve a concentration of 0.2-0.5 M with respect to the aryl chloride.

-

Reaction Execution : Seal the vial and place it in a preheated heating block or oil bath at 100-110 °C.

-

Monitoring : Stir the reaction mixture at this temperature for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

-

Extraction : Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel.

Quantitative Data

| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Sample Amount (for 1 mmol scale) |

| 1-Chloro-3-(trifluoromethoxy)benzene | 1.0 | 198.56 | 198.6 mg |

| Amine (e.g., Aniline) | 1.2 | 93.13 | 111.8 mg (109 µL) |

| Pd₂(dba)₃ | 0.01 | 915.72 | 9.2 mg |

| XPhos | 0.02 | 476.62 | 9.5 mg |

| Sodium tert-butoxide (NaOtBu) | 1.4 | 96.10 | 134.5 mg |

| Toluene | - | 92.14 | 2.0 - 5.0 mL |

| Reaction Parameters | |||

| Temperature (°C) | 100 - 110 | ||

| Time (h) | 4 - 24 | ||

| Expected Yield | 70 - 95% |

Experimental Workflow

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Safety Precautions

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

-

Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with care.

-

Toluene and DMSO are flammable and can cause skin irritation. Avoid inhalation and skin contact.

-

High-temperature reactions should be conducted behind a blast shield.

Characterization

The final products should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their identity and purity.

References

- 1. Solvent-Free Nucleophilic Aromatic Substitution of Deactivated Aryl Halides [erowid.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: 1-Chloro-3-(trifluoromethoxy)benzene in Agrochemical Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-chloro-3-(trifluoromethoxy)benzene as a key precursor in the synthesis of novel agrochemicals. The inclusion of the trifluoromethoxy group is a critical strategy in modern agrochemical design, often enhancing the biological efficacy and metabolic stability of the resulting compounds. This document outlines the synthesis of a potent herbicidal agent, details its mechanism of action, and provides relevant biological activity data.

Introduction

1-Chloro-3-(trifluoromethoxy)benzene is a versatile chemical intermediate employed in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The trifluoromethoxy (-OCF₃) group is of particular interest as it can significantly modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to target enzymes, thereby enhancing its biological activity. This document focuses on the application of 1-chloro-3-(trifluoromethoxy)benzene in the development of a new class of phenylpyridine herbicides that act as Protoporphyrinogen Oxidase (PPO) inhibitors.

Featured Agrochemical: Phenylpyridine Herbicides

A notable class of agrochemicals that can be conceptually derived from 1-chloro-3-(trifluoromethoxy)benzene are substituted phenylpyridines. One such example is 3-Chloro-2-(4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine . This compound has demonstrated significant herbicidal activity.

Synthesis Pathway

The synthesis of this class of compounds involves a multi-step process. A plausible synthetic route originating from a derivative of 1-chloro-3-(trifluoromethoxy)benzene is outlined below. The key is the preparation of a substituted benzyl bromide intermediate which is then coupled with a phenylpyridine core.

Caption: Synthetic workflow for a herbicidal phenylpyridine from a 1-chloro-3-(trifluoromethoxy)benzene derivative.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-4-(trifluoromethoxy)benzyl bromide (Intermediate)

This protocol describes a plausible synthetic route to the key intermediate.

-

Friedel-Crafts Acylation of a 1-chloro-3-(trifluoromethoxy)benzene derivative:

-

To a solution of a suitable derivative of 1-chloro-3-(trifluoromethoxy)benzene in a dry, inert solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).

-

Cool the mixture to 0°C and slowly add an acylating agent (e.g., acetyl chloride).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by carefully adding ice-water, and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ketone.

-

-

Reduction of the Ketone:

-

Dissolve the ketone from the previous step in a suitable solvent (e.g., methanol).

-

Add a reducing agent (e.g., sodium borohydride) portion-wise at 0°C.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Remove the solvent under reduced pressure, add water, and extract the product.

-

Dry the organic phase and concentrate to obtain the corresponding alcohol.

-

-

Bromination of the Alcohol:

-

Dissolve the alcohol in a dry, non-polar solvent (e.g., carbon tetrachloride).

-

Add a brominating agent (e.g., phosphorus tribromide) dropwise at 0°C.

-

Stir the reaction at room temperature.

-

Carefully pour the reaction mixture onto ice and extract the product.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase and concentrate to yield 3-chloro-4-(trifluoromethoxy)benzyl bromide.

-

Protocol 2: Synthesis of the Final Herbicidal Phenylpyridine

This protocol is adapted from the synthesis of analogous compounds.

-

Preparation of the Reaction Mixture:

-

In a three-necked flask under a nitrogen atmosphere, dissolve the substituted phenylpyridine core (2 mmol) and N,N-dimethylformamide (10 mL).

-

Add sodium hydride (3 mmol, 0.12 g) and stir at 20°C for 30 minutes.

-

-

Coupling Reaction:

-

Add the synthesized 3-chloro-4-(trifluoromethoxy)benzyl bromide (2.4 mmol).

-

Heat the reaction mixture to 60°C and stir for 8 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, extract the mixture three times with ethyl acetate (30 mL each).

-

Combine the organic layers and wash three times with brine.

-

Concentrate the organic phase under reduced pressure.

-

Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether to obtain the final product.

-

Biological Activity and Mechanism of Action

Mechanism of Action: PPO Inhibition

The herbicidal activity of this phenylpyridine derivative stems from its ability to inhibit the enzyme Protoporphyrinogen Oxidase (PPO). PPO is a key enzyme in the chlorophyll and heme biosynthetic pathways in plants.

Application Notes and Protocols for Monitoring Reactions of 1-Chloro-3-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 1-Chloro-3-(trifluoromethoxy)benzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Accurate monitoring of reaction progress is crucial for optimizing yield, minimizing impurities, and ensuring process safety and reproducibility. The following protocols outline the use of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and in-situ Fourier Transform Infrared (FTIR) spectroscopy for real-time or near real-time reaction analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for monitoring reactions involving 1-Chloro-3-(trifluoromethoxy)benzene due to its high separation efficiency and definitive compound identification capabilities. It is particularly well-suited for tracking the consumption of the volatile starting material and the formation of various products and byproducts.

Application Note: Quantitative Analysis of Reaction Progress

This protocol details the setup and execution of a GC-MS method for the quantitative analysis of a reaction mixture containing 1-Chloro-3-(trifluoromethoxy)benzene. The method is designed for high-resolution separation and accurate quantification of reaction components.

Data Presentation

| Parameter | Value | Reference |

| Column Type | Capillary | [2] |

| Stationary Phase | OV-1 | [2] |

| Temperature Program | Start: 35°C, Ramp: 8°C/min, End: 300°C | [2] |

| Ionization Mode | Electron Ionization (EI) | [3] |

| Ionization Energy | 70 eV | [3] |

| Mass Analyzer | Quadrupole | [3] |

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

-

At specified time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., dichloromethane or ethyl acetate) containing an internal standard (e.g., 1,3-dichlorobenzene). This prevents further reaction and prepares the sample for analysis.

-

Vortex the sample to ensure homogeneity.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[3]

-

Injector: Split/splitless inlet at 250°C.

-

Injection Volume: 1 µL in splitless mode.[3]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.